molecular formula C12H28BrN B1612374 Tetrapropyl-D28-ammonium bromide CAS No. 284474-84-6

Tetrapropyl-D28-ammonium bromide

Cat. No.: B1612374
CAS No.: 284474-84-6
M. Wt: 294.43 g/mol
InChI Key: BGQMOFGZRJUORO-PJUGJBFXSA-M
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Description

Tetrapropyl-D28-ammonium bromide is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. This compound is a deuterated analogue of tetrakis(1,1,2,2,3,3,3-heptamethylpropyl)ammonium bromide, which enhances its utility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrapropyl-D28-ammonium bromide typically involves the reaction of 1,1,2,2,3,3,3-heptadeuteriopropylamine with a suitable alkylating agent, followed by quaternization with bromide ions. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high deuterium content.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: It is prone to nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of deuterated amines.

    Substitution: Formation of various substituted quaternary ammonium salts.

Scientific Research Applications

Tetrapropyl-D28-ammonium bromide is widely used in:

    Chemistry: As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

    Biology: Used in isotope labeling studies due to its deuterium content, aiding in the tracing of metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism by which Tetrapropyl-D28-ammonium bromide exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it valuable in various applications.

Comparison with Similar Compounds

  • Tetrakis(1,1,2,2,3,3,3-heptamethylpropyl)ammonium bromide
  • Tetrabutylammonium bromide
  • Tetramethylammonium bromide

Comparison: Tetrapropyl-D28-ammonium bromide is unique due to its deuterium content, which imparts greater stability and distinct isotopic properties compared to its non-deuterated counterparts. This makes it particularly useful in isotope labeling and studies involving deuterium.

Properties

IUPAC Name

tetrakis(1,1,2,2,3,3,3-heptadeuteriopropyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMOFGZRJUORO-PJUGJBFXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584072
Record name N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-84-6
Record name N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-84-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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